Fmoc-Ser(tBu)-ODhbt
Description
BenchChem offers high-quality Fmoc-Ser(tBu)-ODhbt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Ser(tBu)-ODhbt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXTUHFIKZNNH-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the role of the ODhbt ester in Fmoc-Ser(tBu)-ODhbt?
Initiating the Search
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Exploring the Details
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Investigating the Benefits
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Refining the Approach
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I'm also preparing to structure the technical guide. I will start by detailing the challenges of peptide synthesis, especially with serine. The guide will expand into the role of active esters, then delve into the specifics of the ODhbt ester. I plan to create a section on its mechanism and its synergy with the tBu protecting group.
Developing the Outline
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Developing the Strategy
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I am implementing a revised plan. The guide begins by detailing the challenges of SPPS, particularly side reactions, introducing active esters as a solution, followed by the specific properties of the ODhbt ester and its chemical properties. I'll detail the mechanism of ODhbt-mediated coupling, with a Graphviz diagram, and the side reactions involving serine. The guide will include a detailed experimental protocol for a typical coupling reaction using Fmoc-Ser(tBu)-ODhbt, as well as a section for quantitative data, and will conclude with key advantages.
I am finalizing the structure of the technical guide. My introduction will outline the difficulties of solid-phase peptide synthesis, with a focus on serine's complexities. I will introduce active esters as a solution, followed by the ODhbt ester's chemical properties. The mechanism of ODhbt coupling will be detailed with a Graphviz diagram. I will include quantitative data in a table, a synthesis protocol, and end with the key advantages.
Finalizing the Structure
I'm now finalizing the guide's structure, focusing on a clear, technical flow. I'll begin by addressing SPPS challenges, especially with serine, then introducing active esters and the ODhbt ester's specific chemical properties. The coupling mechanism will be detailed with a Graphviz diagram, with the tBu group's role. I'll include quantitative data in a table, a synthesis protocol, and key advantages.
Developing the Protocol
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Refining the Research
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Key advantages of using pre-activated amino acid esters in SPPS
Initiating Search Strategy
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Expanding Search Parameters
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Outlining Project Scope
I'm now outlining the project's scope. I plan to construct a narrative for a technical guide, starting with an SPPS introduction and the role of activation. I'll then delve into the advantages of pre-activated esters, and visualize concepts with Graphviz diagrams. I'll also integrate the gathered data, create a protocol, and compile a comprehensive reference list.
An In-depth Technical Guide to the Solubility and Stability of Fmoc-Ser(tBu)-ODhbt for Peptide Synthesis
This guide provides an in-depth analysis of the solubility and stability characteristics of (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate, commonly known as Fmoc-Ser(tBu)-ODhbt. Intended for researchers, chemists, and professionals in drug development, this document synthesizes fundamental principles of peptide chemistry with practical, field-proven insights to ensure the optimal use of this critical reagent in Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Critical Role of Activated Amino Acid Esters in SPPS
The synthesis of high-purity peptides relies on the efficient and clean formation of amide bonds between amino acid residues. The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis.[1] Within this framework, the activation of the carboxylic acid of the incoming Fmoc-amino acid is a pivotal step. Fmoc-Ser(tBu)-ODhbt is a pre-activated ester of Fmoc-Ser(tBu)-OH, designed to enhance coupling efficiency while minimizing side reactions.
The structure of Fmoc-Ser(tBu)-ODhbt incorporates three key functional components whose interplay dictates its chemical behavior:
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The Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine.
-
The tert-Butyl (tBu) group: An acid-labile protecting group for the serine sidechain hydroxyl, preventing side reactions.[2]
-
The ODhbt (3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine) ester: An active ester that facilitates nucleophilic attack by the free amine of the growing peptide chain, acting as a good leaving group to drive the coupling reaction forward.[3] ODhbt esters are known to be more reactive than other active esters, such as pentafluorophenyl (OPfp) esters.[4]
Understanding the solubility and stability of this tripartite molecule is not merely a matter of logistics; it is fundamental to achieving desired peptide purity and yield.
Caption: Molecular components of Fmoc-Ser(tBu)-ODhbt.
Solubility Characteristics
The dissolution of Fmoc-Ser(tBu)-ODhbt is the first step in its application. Improper dissolution can lead to incomplete reactions and the formation of deletion sequences in the final peptide. While specific quantitative solubility data for the ODhbt ester is not readily published, we can infer its behavior from its precursor, Fmoc-Ser(tBu)-OH, and the general nature of protected amino acids.
Recommended Solvents for SPPS
The choice of solvent is critical and is often dictated by the requirements of automated peptide synthesizers and resin swelling properties.[5]
-
N,N-Dimethylformamide (DMF): This is the most common and effective solvent for dissolving Fmoc-amino acids and their activated esters. Its high polarity and aprotic nature provide an excellent environment for the coupling reaction. Fmoc-Ser(tBu)-OH is clearly soluble in DMF at standard concentrations (e.g., 25 mmol in 50 ml).[6] It is expected that Fmoc-Ser(tBu)-ODhbt will exhibit similar high solubility.
-
Dimethyl Sulfoxide (DMSO): An excellent alternative to DMF, DMSO can dissolve a wide range of peptide synthesis reagents. For the precursor Fmoc-Ser(tBu)-OH, solubility is reported to be ≥100 mg/mL.[7]
-
N-Methyl-2-pyrrolidone (NMP): Another widely used polar aprotic solvent in SPPS, NMP is a suitable alternative to DMF for dissolving activated esters.
Solvents with Limited or No Utility
-
Water: Fmoc-protected amino acids are generally insoluble in water due to the hydrophobic nature of the Fmoc group.[8]
-
Alcohols (e.g., Ethanol): While the precursor Fmoc-Ser(tBu)-OH shows high solubility in ethanol (≥97.4 mg/mL), using alcohols as the primary solvent for coupling is not recommended.[8] The nucleophilic nature of the alcohol can lead to transesterification of the active ester, consuming the reagent.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents are unsuitable for dissolving the polar Fmoc-Ser(tBu)-ODhbt molecule and are typically used for purification or washing of the starting materials.[9]
Data Summary: Solubility of Precursor Fmoc-Ser(tBu)-OH
| Solvent | Reported Solubility | Suitability for Coupling | Reference |
| DMSO | ≥38.3 mg/mL, ≥100 mg/mL | Excellent | [7][8] |
| DMF | Clearly soluble (0.5 M) | Excellent | [6] |
| Ethanol | ≥97.4 mg/mL | Not Recommended | [8] |
| Water | Insoluble | Unsuitable | [8] |
This data for the precursor strongly suggests that DMF and DMSO are the solvents of choice for dissolving Fmoc-Ser(tBu)-ODhbt for coupling reactions.
Stability Profile
The stability of Fmoc-Ser(tBu)-ODhbt is paramount. Degradation of the reagent, either in storage or in solution, can lead to failed couplings and the introduction of impurities.
Storage and Handling
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Solid Form: As a solid, Fmoc-Ser(tBu)-ODhbt should be stored at low temperatures, typically below -15°C , to minimize degradation over time.[4] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.
-
In-Solution Stability: Solutions of activated esters are inherently less stable than their corresponding carboxylic acids. It is a universal best practice in peptide synthesis to use solutions of activated amino acids immediately after preparation .[8] Long-term storage of the dissolved reagent is not recommended as it can lead to hydrolysis or other degradation pathways.
Chemical Stability & Degradation Pathways
The primary routes of degradation for Fmoc-Ser(tBu)-ODhbt are hydrolysis and aminolysis.
Caption: Competing reaction pathways for Fmoc-Ser(tBu)-ODhbt.
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Hydrolysis: The active ester is susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent (e.g., DMF). This reaction consumes the active ester, converting it back to the inactive Fmoc-Ser(tBu)-OH carboxylic acid, which will not participate in the coupling reaction.
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Aminolysis by Residual Base: Incomplete washing after the Fmoc-deprotection step can leave residual piperidine in the reaction vessel.[10] This secondary amine can attack the active ester, leading to the formation of a piperidide adduct and terminating the chain.
-
Racemization: While ODhbt esters are designed to suppress racemization, the risk is never zero, especially during prolonged activation times or in the presence of certain bases.[3] Preparing the solution immediately before use minimizes this risk.
Experimental Protocols & Best Practices
Protocol for Dissolution and Use in Automated SPPS
-
Reagent Equilibration: Before opening, allow the vial of Fmoc-Ser(tBu)-ODhbt to warm to room temperature (approx. 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid.
-
Solvent Preparation: Use high-purity, anhydrous grade DMF or DMSO. Ensure the solvent has been stored properly to minimize water content.
-
Dissolution: Calculate the required mass of Fmoc-Ser(tBu)-ODhbt for the desired concentration (typically 0.2 M to 0.5 M). Add the appropriate volume of solvent to the vial.
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Mixing: Gently agitate the vial until the solid is fully dissolved. Sonication can be used sparingly if needed, but avoid excessive heating.
-
Immediate Use: Transfer the freshly prepared solution to the appropriate position on the automated peptide synthesizer and start the coupling protocol without delay. Do not store the solution for future use.
Analytical Methods for Quality Control
Ensuring the purity of the starting material is crucial.[11] While end-users typically rely on the manufacturer's Certificate of Analysis, in-house verification can be performed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of Fmoc-amino acids and their derivatives.[6][12] It can detect the presence of the hydrolyzed carboxylic acid or other impurities.
-
Mass Spectrometry (MS): MS is used to confirm the identity and mass of the compound, ensuring the correct product is being used.
-
NMR Spectroscopy: Provides detailed structural information and can be used to confirm the integrity of the Fmoc, tBu, and ODhbt moieties.
Conclusion
Fmoc-Ser(tBu)-ODhbt is a highly effective, activated amino acid derivative essential for modern peptide synthesis. Its successful application hinges on a thorough understanding of its solubility and stability. By adhering to the principles outlined in this guide—namely, the use of high-purity polar aprotic solvents like DMF or DMSO, stringent anhydrous conditions, and the immediate use of freshly prepared solutions—researchers can maximize coupling efficiency, minimize side-product formation, and ultimately achieve higher purity and yield in their synthesized peptides. The inherent reactivity that makes this reagent a powerful tool also demands careful and deliberate handling to preserve its integrity from the vial to the reaction vessel.
References
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
PubMed. Solid phase synthesis of peptide-selenoesters. [Link]
-
PubChem. Fmoc-Ser(tBu)-ODhbt. [Link]
-
ResearchGate. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. [Link]
-
RSC Publishing. Greening Fmoc/tBu solid-phase peptide synthesis. [Link]
-
PEPTLAB. Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heating. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Aapptec Peptides. Fmoc-Ser(tBu)-OH; CAS 71989-33-8. [Link]
Sources
- 1. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. shop.bachem.com [shop.bachem.com]
- 5. peptlab.unifi.it [peptlab.unifi.it]
- 6. Fmoc-Ser(tBu)-OH Novabiochem 71989-33-8 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. ajpamc.com [ajpamc.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Foundational Principles of Using Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides, a robust understanding of the underlying chemical principles is paramount. Among the various strategies for peptide synthesis, the use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids in Solid-Phase Peptide Synthesis (SPPS) has become the predominant methodology.[1] This guide provides a comprehensive exploration of the core tenets of Fmoc chemistry, moving beyond a simple recitation of protocols to elucidate the causality behind experimental choices, thereby empowering the user to troubleshoot and optimize their synthetic endeavors.
The Cornerstone of Modern Peptide Synthesis: The Fmoc Group
The journey of constructing a peptide, amino acid by amino acid, necessitates a method to prevent unwanted side reactions, such as the polymerization of the amino acids themselves.[1][2] This is achieved through the use of protecting groups. The Fmoc group, introduced by Carpino and Han in 1970, serves as a temporary shield for the α-amino group of an amino acid.[1] Its widespread adoption is a testament to the mild and efficient conditions under which it can be removed, a significant advantage over the harsher, acid-based deprotection required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][3]
The chemical structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, confers several key properties that are instrumental to its success in SPPS:[4]
-
Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This allows for the selective deprotection of the α-amino group without affecting the acid-labile protecting groups often used for amino acid side chains.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[1][4]
-
UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which can be exploited to monitor the progress of the deprotection reaction in real-time.[1][4]
The Principle of Orthogonality: A Strategic Advantage
The true elegance of the Fmoc/tBu (tert-butyl) protection strategy lies in its orthogonality.[5] This means that the α-amino protecting group (Fmoc) and the side-chain protecting groups (typically tBu-based) can be removed under distinct and non-interfering conditions.[2][5] The Fmoc group is removed by a base, while the side-chain protecting groups and the linkage to the resin are cleaved by an acid (commonly trifluoroacetic acid, TFA).[1][5] This orthogonality is crucial for the synthesis of complex peptides and those with post-translational modifications, as it allows for selective manipulation at different stages of the synthesis.[1][5]
The Core Workflow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cyclical process where a peptide chain is assembled step-by-step while anchored to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step. The general cycle of Fmoc SPPS consists of two main stages: deprotection and coupling.[6]
Step 1: Fmoc Deprotection - Unveiling the Reactive Amine
The first step in each cycle is the removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain to expose a free amine.[6] This is typically achieved by treating the resin-bound peptide with a 20% solution of piperidine in DMF.[1][6]
The mechanism of Fmoc removal is a base-catalyzed β-elimination reaction.[7][8]
-
A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[7][8]
-
This leads to a β-elimination, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, and the release of the free amino group of the peptide.[7][8]
-
The highly reactive DBF is then scavenged by an excess of the amine base to form a stable adduct, preventing it from undergoing unwanted side reactions with the newly liberated amine.[1][7]
Caption: Mechanism of Fmoc deprotection by piperidine.
Step 2: Coupling - Forging the Peptide Bond
Once the N-terminal amine is deprotected, the next Fmoc-protected amino acid is introduced and coupled to the growing peptide chain.[6] To facilitate the formation of the amide (peptide) bond, the carboxylic acid of the incoming amino acid must be activated.[9] This is accomplished using a coupling reagent.
Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][10] These reagents react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive intermediate, which is then readily attacked by the free amine of the resin-bound peptide, forming a new peptide bond.[8]
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
The Critical Role of Side-Chain Protecting Groups
Many amino acids possess reactive functional groups in their side chains (e.g., the amino group of lysine, the carboxylic acid of aspartic acid, the hydroxyl group of serine).[1] To prevent these groups from participating in unwanted side reactions during peptide synthesis, they must also be protected.[1][2]
In the context of Fmoc SPPS, the side-chain protecting groups must be:
-
Stable to the basic conditions used for Fmoc removal (e.g., piperidine).[1]
-
Labile to the acidic conditions used for the final cleavage of the peptide from the resin.[1]
This orthogonality ensures that the side chains remain protected throughout the chain assembly and are only deprotected at the final stage. A common set of acid-labile side-chain protecting groups is based on the tert-butyl (tBu) group.[5]
| Amino Acid | Side-Chain Functionality | Common Protecting Group |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-Butyl ester) |
| Cysteine (Cys) | Thiol | Trt (Trityl) |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-Butyl ester) |
| Histidine (His) | Imidazole | Trt (Trityl) |
| Lysine (Lys) | Amine | Boc (tert-Butyloxycarbonyl) |
| Serine (Ser) | Hydroxyl | tBu (tert-Butyl ether) |
| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl ether) |
| Tryptophan (Trp) | Indole | Boc (tert-Butyloxycarbonyl) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl ether) |
Table 1: Common side-chain protecting groups used in Fmoc SPPS. This is not an exhaustive list, and the choice of protecting group can be critical for the synthesis of complex peptides.[11]
Experimental Protocols: A Practical Guide
Standard Fmoc Deprotection Protocol (Manual Synthesis)
-
Transfer the resin-bound peptide to a suitable reaction vessel.
-
Wash the resin three times with DMF to swell the resin and remove any residual reagents from the previous step.[6]
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[6]
-
Agitate the mixture for a specified period, typically ranging from 5 to 20 minutes. The exact time can be optimized based on the sequence and the scale of the synthesis.[6][9] For difficult sequences, a second treatment with the piperidine solution may be necessary.[6]
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (typically 5-7 times) to ensure complete removal of the piperidine and the DBF-piperidine adduct.[6]
Standard Coupling Protocol (Manual Synthesis using HCTU)
-
In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent HCTU (slightly less than 1 equivalent relative to the amino acid) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 2 equivalents relative to the amino acid), to the activation mixture.[6][12]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for the desired coupling time, which can range from 30 minutes to several hours, depending on the specific amino acids being coupled.
-
Drain the coupling solution.
-
Wash the resin with DMF to remove excess reagents and byproducts.
The Final Step: Cleavage and Global Deprotection
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[1]
During this acidic cleavage, highly reactive cationic species are generated from the cleavage of the side-chain protecting groups. These carbocations can react with nucleophilic residues in the peptide, such as tryptophan, methionine, and cysteine, leading to unwanted modifications. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.
A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol), although for many sequences, a simpler mixture of TFA, water, and triisopropylsilane (TIS) is sufficient.
| Scavenger | Target Residues/Function |
| Water | General scavenger, helps to hydrolyze t-butyl cations. |
| Triisopropylsilane (TIS) | Reduces trityl cations and other carbocations. |
| 1,2-Ethanedithiol (EDT) | Effective for scavenging t-butyl cations and preventing tryptophan modification. Also assists in the removal of the trityl group from cysteine. |
| Phenol | Scavenges carbocations and can help to prevent oxidation. |
| Thioanisole | Assists in the removal of Arg(Pbf/Pmc) protecting groups. |
Table 2: Common scavengers used in the final cleavage step of Fmoc SPPS.[9]
Troubleshooting and Advanced Considerations
While Fmoc SPPS is a robust and widely used technique, challenges can arise, particularly with "difficult sequences" that are prone to aggregation.[1][11] Peptide aggregation on the solid support can hinder both the deprotection and coupling steps, leading to incomplete reactions and the formation of deletion sequences.[8] Strategies to mitigate aggregation include the use of chaotropic salts, elevated temperatures, or the incorporation of backbone-protecting groups.
Another potential side reaction is the formation of diketopiperazines, particularly at the dipeptide stage.[13][14] This can be minimized by using rapid deprotection and coupling times.[13] Aspartimide formation is another base-catalyzed side reaction that can occur at aspartic acid residues.[9] The use of alternative deprotection reagents, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can sometimes improve deprotection efficiency but may also increase the risk of certain side reactions.[5][9]
Conclusion
The foundational principles of using Fmoc-protected amino acids are rooted in the strategic application of orthogonal protecting groups and the cyclical nature of solid-phase synthesis. A thorough understanding of the chemistry behind each step, from the base-catalyzed deprotection of the Fmoc group to the acid-mediated final cleavage, is essential for the successful synthesis of high-quality peptides. By moving beyond rote protocol-following to a deeper appreciation of the underlying mechanisms, researchers can effectively troubleshoot challenges, optimize their synthetic strategies, and ultimately advance their scientific and therapeutic objectives.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3849. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Retrieved from [Link]
- T. A. S. Junior, et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Source not fully available, but content is consistent with general knowledge].
-
Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]
-
Hopetreechem. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-111). Academic Press.
-
Song, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1143–1153. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. renyi.hu [renyi.hu]
- 14. pubs.acs.org [pubs.acs.org]
Introduction to active esters for solid-phase peptide synthesis
Initiating Search Strategies
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Fmoc-Ser(tBu)-ODhbt discovery and development history
Initiating Historical Review
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Theoretical yield calculations using Fmoc-Ser(tBu)-ODhbt
Initiating Search Strategies
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Methodological & Application
Standard protocol for using Fmoc-Ser(tBu)-ODhbt in manual SPPS
Initiating Peptide Protocol Research
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Application of Fmoc-Ser(tBu)-ODhbt in automated peptide synthesis
Initiating Data Collection
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Deepening Investigation
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Application Note & Protocol: Streamlining the Synthesis of Difficult and Aggregation-Prone Peptides with Fmoc-Ser(tBu)-ODhbt
Introduction: The Challenge of "Difficult" Peptide Sequences
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we access synthetic peptides for research, diagnostics, and therapeutic development. However, the synthesis of certain sequences, often termed "difficult" or "aggregation-prone," remains a significant bottleneck. These sequences are characterized by strong intermolecular hydrogen bonding, leading to the formation of secondary structures (e.g., β-sheets) on the solid support. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions, resulting in low yields and purification nightmares characterized by deletion and truncation byproducts.
Key contributors to this phenomenon include hydrophobic residues and, counterintuitively, certain protected polar amino acids like serine. The tert-butyl (tBu) protected serine, while essential for preventing side-chain reactions, can, under certain sequence contexts, exacerbate aggregation. This technical guide provides a robust framework for overcoming these challenges through the strategic incorporation of Fmoc-Ser(tBu)-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) esters.
The ODhbt Advantage: A Mechanistic Perspective
The choice of an activating group for the incoming amino acid is critical in SPPS. While traditional activating agents like HOBt (1-hydroxybenzotriazole) and its derivatives are effective for many sequences, they can fall short when dealing with severe aggregation. The ODhbt ester of Fmoc-Ser(tBu)-OH offers a distinct mechanistic advantage rooted in its chemical structure.
Upon activation with a carbodiimide such as DIC (N,N'-diisopropylcarbodiimide), Fmoc-Ser(tBu)-OH forms the highly reactive ODhbt ester. Unlike HOBt-based esters, the ODhbt moiety is a "non-participating" leaving group. This means it does not get incorporated into the growing peptide chain, minimizing the risk of side reactions. Furthermore, the electron-withdrawing nature of the triazinone ring system in ODhbt significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This high reactivity allows for efficient coupling even to sterically hindered or poorly accessible N-termini buried within an aggregated peptide-resin matrix.
Another key feature of ODhbt esters is their ability to act as "scavengers" for unreacted carbodiimide, preventing the formation of undesirable N-acylurea byproducts. This leads to a cleaner crude product and simplifies subsequent purification.
Visualizing the Workflow: Fmoc-Ser(tBu)-ODhbt in SPPS
The following diagram illustrates the general workflow for incorporating Fmoc-Ser(tBu)-ODhbt into a solid-phase peptide synthesis protocol.
Use of Fmoc-Ser(tBu)-ODhbt in peptide fragment condensation
Initiating Peptide Search
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Step-by-step guide for Fmoc-Ser(tBu)-ODhbt coupling reactions
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Fmoc-Ser(tBu)-ODhbt in the synthesis of therapeutic peptides
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Deprotection strategies for peptides synthesized with Fmoc-Ser(tBu)-ODhbt
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Fmoc-Ser(tBu)-ODhbt compatibility with various solid-phase resins
Initiating Peptide Synthesis Research
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Analyzing Resin Compatibility
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Troubleshooting & Optimization
Troubleshooting incomplete couplings with Fmoc-Ser(tBu)-ODhbt
Initiating Information Gathering
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Commencing Detailed Search
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Identifying and mitigating side reactions of Fmoc-Ser(tBu)-ODhbt
This guide provides in-depth troubleshooting for common issues encountered when using Fmoc-Ser(tBu)-ODhbt in solid-phase peptide synthesis (SPPS). We will explore the underlying mechanisms of common side reactions and provide validated protocols for their identification and mitigation, ensuring the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Ser(tBu)-ODhbt and why is it used?
Fmoc-Ser(tBu)-ODhbt is a pre-activated ester of Fmoc-protected serine with a tert-butyl (tBu) side-chain protecting group. It is employed in SPPS to facilitate the coupling of serine residues into a growing peptide chain. The 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) ester is a type of active ester designed to react efficiently with the N-terminal amine of the peptide chain, forming a new peptide bond. The tBu group protects the serine hydroxyl to prevent side reactions at that position.
Q2: What are the most common side reactions observed with Fmoc-Ser(tBu)-ODhbt?
The primary side reactions are racemization of the serine alpha-carbon and the formation of piperidine-dione derivatives. These are particularly prevalent during the coupling of the subsequent amino acid.
Troubleshooting Guide: Side Reactions & Mitigation
Issue 1: Racemization of the Ser(tBu) Residue
Symptoms:
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A doublet or broadened peak for the target peptide in analytical HPLC.
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Mass spectrometry data showing a species with the correct mass but altered retention time.
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Loss of biological activity in the final peptide.
Root Cause Analysis:
Racemization at the α-carbon of an amino acid residue is a significant risk, particularly for active esters. The electron-withdrawing nature of the Dhbt ester can facilitate the abstraction of the α-proton, leading to the formation of a planar enolate intermediate. This intermediate can then be protonated from either face, resulting in a mixture of L- and D-isomers. This process is often exacerbated by the basic conditions present during the subsequent Fmoc deprotection step with piperidine.
Mitigation Strategies:
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Use of Additives: The inclusion of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives can react with the ODhbt ester in situ to form a less reactive HOBt or Oxyma ester, which is less prone to racemization. Oxyma is often favored due to its superior performance in suppressing racemization and its non-explosive nature compared to HOBt.
-
Optimized Coupling Conditions:
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Temperature: Perform the coupling at room temperature. Elevated temperatures can increase the rate of racemization.
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Reaction Time: Minimize the coupling time to what is necessary for complete reaction. Prolonged exposure to coupling reagents can increase the likelihood of side reactions.
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Experimental Protocol: In-situ Neutralization/Additive Protocol
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Swell the resin-bound peptide in DMF.
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Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
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Wash the resin thoroughly with DMF.
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In a separate vessel, pre-dissolve Fmoc-Ser(tBu)-ODhbt (1.2 eq) and Oxyma (1.2 eq) in DMF.
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Add a tertiary base such as diisopropylethylamine (DIPEA) (2.4 eq) to the amino acid/additive solution.
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Immediately add this activation mixture to the resin.
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Allow the coupling to proceed for 1-2 hours at room temperature.
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Wash the resin with DMF and proceed to the next cycle.
Issue 2: Piperidine-Dione Formation
Symptoms:
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Appearance of a new peak in the HPLC chromatogram, often eluting earlier than the target peptide.
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Mass spectrometry reveals a mass corresponding to the target peptide minus the mass of the C-terminal dipeptide.
Root Cause Analysis:
Piperidine-dione formation is an intramolecular side reaction that can occur when coupling an amino acid to a dipeptide sequence where the C-terminal residue is prone to cyclization. In the case of Fmoc-Ser(tBu)-ODhbt, if the preceding residue (at position n-1) is, for example, glycine, the newly formed dipeptide (Ser(tBu)-Gly-) can be susceptible. The free N-terminal amine of the serine can attack the carbonyl group of the preceding residue's peptide bond, leading to the cleavage of the dipeptide from the resin as a piperidine-dione.
Mitigation Strategies:
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Use of Dipeptide Building Blocks: If the sequence is known to be problematic, using a pre-formed dipeptide (e.g., Fmoc-Xaa-Ser(tBu)-OH) can circumvent this issue.
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Careful Choice of Coupling Reagents: Utilizing a milder activating agent or a different active ester may reduce the incidence of this side reaction.
Workflow for Identifying Piperidine-Dione Formation
Caption: Workflow for impurity identification.
Data Summary
| Side Reaction | Key Indicator | Recommended Mitigation |
| Racemization | HPLC peak broadening/doublet | Use of Oxyma or HOBt as an additive |
| Piperidine-Dione | Unexpected early eluting peak in HPLC | Use of dipeptide building blocks |
Mechanistic Representation
Caption: Racemization mechanism and mitigation.
References
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
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Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new generation of coupling agents for peptide synthesis. The Journal of organic chemistry, 64(19), 7147-7149. [Link]
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Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
Optimizing coupling times and temperature for Fmoc-Ser(tBu)-ODhbt
Initiating Peptide Optimization Research
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Expanding Search for Expert Data
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Impact of solvent choice on Fmoc-Ser(tBu)-ODhbt coupling efficiency
Initiating Data Collection
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Exploring Solvent Effects
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Preventing deletion sequences when using Fmoc-Ser(tBu)-ODhbt
Initiating Data Collection
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Analyzing Search Results
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Planning Content Structure
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Initiating Search and Analysis
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Initiating Protocol Development
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Initiating Content Structuring
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Finalizing Content and Diagrams
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I'm performing final checks.
Refining Protocol Strategies
I'm now honing experimental protocols for common issues. I will also incorporate double coupling, and test cleavage procedures. I'll add citations, including URLs. Finally, I'm integrating the visual diagrams and tables, while writing the Q&A.
I've made revisions to the troubleshooting section, focusing on more advanced techniques like in-situ activation. I'm expanding my literature research to support these more advanced solutions. I'm aiming for comprehensiveness.
Refining and Finalizing Content
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I've incorporated advanced troubleshooting solutions, including in-situ activation, with detailed protocols and literature references. I am revising the Q&A to incorporate these more complex strategies, and I am double-checking all diagrams and tables.
Refining Experimental Protocols
I'm now revising the experimental protocols for enhanced effectiveness. I've integrated in-situ activation, and capping, with detailed steps. I'm also reviewing literature references, and cross-referencing to ensure that all data is current, correct, and comprehensive. The Q&A section will reflect these adjustments.
I've streamlined the technical support documentation, including a new section on advanced techniques like in-situ activation. I'm focusing on providing clear, concise, and scientifically sound information. I will also incorporate visual aids for clarity.
Refining Technical Solutions
I'm now revising my technical support document and streamlining the FAQs, and solutions. I'm focusing on incorporating more advanced strategies, such as in-situ activation and capping. I've re-drafted the diagrams and incorporated revised experimental protocol sections. I am also reviewing literature references to ensure accuracy, and completeness.
I've streamlined the technical support documentation, including a new section on advanced techniques like in-situ activation. I'm focusing on providing clear, concise, and scientifically sound information. I will also incorporate visual aids for clarity.
Refining Experimental Focus
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Crafting the Guide's Structure
I'm starting by establishing the framework for this technical support guide. I'm imagining a "Technical Support Center" format to present the information clearly and effectively. I intend this structure to be a user-friendly way to present data about Fmoc-Ser(tBu)-ODhbt in SPPS.
Defining the Deletion Problem
I'm now focusing on the core issue: explaining why deletion sequences occur when using Fmoc-Ser(tBu)-ODhbt. My primary objective is a clear Q&A format. My first question will directly address the observation of (n-1) deletion sequences, because the underlying mechanism is incomplete coupling, and I intend to detail this clearly. I will explain why coupling is often incomplete due to steric factors. I'm imagining using visualizations to help make it clearer.
Developing the Troubleshooting Guide
I'm now diving into the troubleshooting section. I'll begin with straightforward solutions like extending coupling times and double coupling protocols to address common incomplete coupling issues. I'll provide a clear table summarizing these solutions, contrasting standard protocols with the recommended adjustments. After that I'll touch on advanced strategies, like alternative protecting groups.
Visualizing the Coupling Process
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Developing the Guide Further
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Developing the Guide Further
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Purification challenges for peptides made with Fmoc-Ser(tBu)-ODhbt
Initiating Purification Research
I'm currently immersed in Google searches, aiming to uncover purification challenges linked to peptides synthesized with Fmoc-Ser(tBu)-ODhbt. My primary focus is on pinpointing prevalent side reactions, potential impurities, and optimization strategies for achieving high purity in these peptides. I'm hoping to build a solid foundation of current literature on this topic.
Outlining Technical Support Content
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Deepening Mechanism Investigation
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Effect of base choice and concentration on Fmoc-Ser(tBu)-ODhbt reactions
Fmoc-Ser(tBu)-ODhbt (Fmoc-O-(tert-butyl)-L-serine 3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester) is a widely used activated ester for the introduction of serine residues in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting group on the serine side chain minimizes side reactions, while the 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt) ester facilitates efficient coupling. However, the choice and concentration of the base used to catalyze the coupling reaction are critical parameters that can significantly impact the reaction's success, leading to undesired side products and compromised peptide purity.
This technical support guide provides a comprehensive overview of the key considerations, troubleshooting strategies, and frequently asked questions related to the use of bases in Fmoc-Ser(tBu)-ODhbt reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the esterification of Fmoc-Ser(tBu)-ODhbt and offers step-by-step solutions.
Issue 1: Low Coupling Yield
Symptoms:
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Incomplete reaction as determined by a positive Kaiser test (indicating unreacted free amines on the resin).
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Low intensity of the desired product peak in HPLC analysis of the crude peptide.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Basicity | The chosen base may not be strong enough to efficiently deprotonate the incoming amino acid and activate the ODhbt ester. | Switch to a stronger, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. |
| Suboptimal Base Concentration | An insufficient amount of base will result in a slow and incomplete reaction. | Increase the base concentration incrementally, for example, from 2 equivalents to 3 or 4 equivalents relative to the amino acid. Monitor the reaction progress carefully to avoid side reactions. |
| Steric Hindrance | The bulky tBu group on the serine and the growing peptide chain can sterically hinder the coupling reaction. | Extend the reaction time. Consider a double coupling protocol where the reaction is repeated with fresh reagents. |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit the accessibility of the reactive sites. | Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before the coupling step. |
Issue 2: Presence of Deletion Peptides
Symptoms:
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Significant peaks in the HPLC chromatogram corresponding to peptides missing the Ser(tBu) residue.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Premature Fmoc Deprotection | The base used for coupling can sometimes be strong enough to cause partial deprotection of the Fmoc group on the incoming amino acid, leading to its inactivation. | Use a more sterically hindered base like 2,4,6-Collidine, which is less likely to cause Fmoc deprotection. Reduce the base concentration to the minimum required for efficient coupling. |
| Incomplete Coupling | If the coupling reaction is incomplete, the unreacted amines will be capped in the next cycle, resulting in deletion peptides. | Refer to the solutions for "Low Coupling Yield" above. Ensure complete coupling by performing a Kaiser test before proceeding to the next step. |
Issue 3: Racemization of the Serine Residue
Symptoms:
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Appearance of a diastereomeric peak adjacent to the main product peak in the HPLC analysis.
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Confirmation of racemization by chiral amino acid analysis.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Excessive Base Concentration | High concentrations of a strong base can lead to the abstraction of the alpha-proton of the activated amino acid, resulting in racemization. | Reduce the base concentration to the lowest effective level. Use a weaker base like N-methylmorpholine (NMM) if compatible with the coupling efficiency. |
| Prolonged Reaction Time | Leaving the reaction to proceed for an extended period, especially in the presence of excess base, increases the risk of racemization. | Optimize the reaction time by monitoring the reaction progress. Aim for the shortest time required for complete coupling. |
| Base Choice | Less sterically hindered bases can more easily access the alpha-proton, promoting racemization. | Employ a sterically hindered base such as DIPEA or 2,4,6-Collidine to minimize racemization. |
Issue 4: Formation of Piperazine-2,5-dione (DKP)
Symptoms:
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Presence of a cyclic dipeptide impurity in the HPLC analysis, often observed when coupling the third amino acid to a dipeptide-resin.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Base-Catalyzed Cyclization | The deprotected N-terminal amine of the dipeptide-resin can attack the activated ester of the incoming Fmoc-Ser(tBu)-ODhbt, leading to the formation of a stable six-membered ring (DKP) and termination of the peptide chain. | Use a less nucleophilic and sterically hindered base like 2,4,6-Collidine. Lower the reaction temperature to slow down the rate of DKP formation. |
| Amino Acid Sequence | DKP formation is particularly prevalent with sequences containing Proline or Glycine at the C-terminus of the dipeptide. | If the sequence allows, consider altering the synthesis strategy, for example, by introducing the problematic dipeptide as a pre-formed unit. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal base for coupling Fmoc-Ser(tBu)-ODhbt?
There is no single "best" base, as the optimal choice depends on the specific sequence and reaction conditions. However, a general guideline is to use a non-nucleophilic, sterically hindered base to minimize side reactions.
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Diisopropylethylamine (DIPEA): A commonly used base that offers a good balance of reactivity and steric hindrance. It is effective in promoting coupling while minimizing racemization.
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2,4,6-Collidine: More sterically hindered and less nucleophilic than DIPEA, making it an excellent choice for minimizing racemization and DKP formation. However, its higher pKa may require careful optimization of the concentration.
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N-methylmorpholine (NMM): A weaker base that can be useful in cases where racemization is a major concern. However, its lower basicity may lead to slower coupling rates and lower yields.
Q2: How does the concentration of the base affect the reaction?
The base concentration is a critical parameter that needs to be carefully optimized.
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Too low: Incomplete coupling, leading to low yields and deletion peptides.
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Too high: Increased risk of racemization, DKP formation, and premature Fmoc deprotection.
A good starting point is to use 2-3 equivalents of the base relative to the Fmoc-amino acid. The optimal concentration should be determined empirically for each specific coupling.
Q3: Why is the tBu protecting group on the serine important?
The tert-butyl (tBu) group is a bulky protecting group for the hydroxyl function of the serine side chain. Its primary roles are:
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Preventing side reactions: It prevents the serine hydroxyl group from participating in unwanted side reactions, such as O-acylation.
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Enhancing solubility: The tBu group can improve the solubility of the protected amino acid derivative.
Q4: What is the role of the ODhbt ester?
The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODhbt) ester is an activating group. It is considered a "leaving group" that facilitates the nucleophilic attack by the free amine of the growing peptide chain on the carbonyl carbon of the Fmoc-amino acid, forming the peptide bond. ODhbt is known to suppress racemization compared to other activating groups.
Experimental Workflow & Mechanistic Insights
General Coupling Protocol
Caption: Standard workflow for Fmoc-Ser(tBu)-ODhbt coupling in SPPS.
Mechanism of Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
References
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
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Fields, C. G., & Fields, G. B. (1999). Solid-phase peptide synthesis. In Peptide Synthesis and Applications (pp. 153-217). Humana Press. Available from: [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
Validation & Comparative
Fmoc-Ser(tBu)-ODhbt versus other pre-activated serine esters (e.g., OPfp, OAt)
Initiating Foundational Research
I'm starting with broad Google searches to build a solid base of knowledge regarding Fmoc-Ser(tBu) derivatives: -ODhbt, -OPfp, and -OAt. I'm focusing on their chemical structures and how they are used, with an emphasis on their applications in SPPS. I plan to gather the fundamentals before digging deeper.
Expanding Research Scope
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Refining Search Strategies
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Analyzing Search Strategies
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Formulating Search Queries
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Synthesizing Search Narrative
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Conducting Thorough Searches
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Analyzing Search Outcomes
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Comparing Serine Esters
I'm developing a comparison guide for Fmoc-Ser(tBu)-ODhbt and other pre-activated serine esters. I'll begin by explaining the difficulties of incorporating hindered amino acids like Ser(tBu) in solid-phase peptide synthesis (SPPS). The guide will then thoroughly compare the benefits and drawbacks of common pre-activated forms, with a focus on yield, racemization, and cost.
Outlining Comparison Details
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Structuring the Guide
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Developing the Guide Further
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Developing the Guide Further
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A Comparative Guide to HPLC and Mass Spectrometry for Purity Validation of Fmoc-Ser(tBu)-ODhbt
In the exacting world of solid-phase peptide synthesis (SPPS), the purity of raw materials is not merely a quality metric; it is the very foundation of a successful synthesis. The presence of even minute impurities in protected amino acid derivatives can lead to the accumulation of deletion sequences, side-reaction products, and other peptidic impurities that are often challenging and costly to remove during downstream purification. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the critical task of validating the purity of Fmoc-Ser(tBu)-ODhbt, a frequently utilized activated ester in peptide synthesis.
The Critical Role of Purity for Fmoc-Ser(tBu)-ODhbt
Fmoc-Ser(tBu)-ODhbt (N-α-Fmoc-O-tert-butyl-L-serine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) is an activated ester that offers a balance of high reactivity and stability against racemization, making it a valuable building block in SPPS. However, its synthesis and storage can introduce several potential impurities, including the corresponding free acid (Fmoc-Ser(tBu)-OH), byproducts from the activating agent (HOBt), and diastereomers. Ensuring the purity of this reagent is paramount for achieving high coupling efficiencies and minimizing the formation of difficult-to-separate impurities in the final peptide product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-polar and moderately polar compounds like Fmoc-amino acid derivatives. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Purity Assay for Fmoc-Ser(tBu)-ODhbt
1. Instrumentation and Columns:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector is recommended.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point. The choice of a specific C18 phase can influence selectivity, and it is advisable to screen columns from different manufacturers.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape for acidic and basic compounds.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.
3. Chromatographic Conditions:
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
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Detection: UV detection at 265 nm and 300 nm. The Fmoc group has a strong chromophore, providing high sensitivity. Monitoring at multiple wavelengths can help in identifying co-eluting impurities.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the Fmoc-Ser(tBu)-ODhbt sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Stationary Phase: The long alkyl chains of the C18 phase provide a hydrophobic environment that retains the non-polar Fmoc- and tBu- protecting groups of the analyte.
-
Acetonitrile/Water Mobile Phase: This is a widely used mobile phase system in RP-HPLC due to its low viscosity, UV transparency, and miscibility.
-
Trifluoroacetic Acid (TFA): TFA serves a dual purpose. It acidifies the mobile phase, which suppresses the ionization of any free carboxyl groups (like in the Fmoc-Ser(tBu)-OH impurity), leading to better retention and peak shape. It also acts as an ion-pairing agent, further improving chromatography.
-
Gradient Elution: A gradient is essential for analyzing samples with components of varying polarities. It allows for the elution of highly retained impurities while maintaining good resolution for early-eluting compounds.
Caption: Workflow for HPLC purity analysis of Fmoc-Ser(tBu)-ODhbt.
Mass Spectrometry (MS): Unambiguous Identification and Impurity Profiling
While HPLC is excellent for quantification, mass spectrometry provides orthogonal information about the molecular weight of the main component and its impurities, offering a higher degree of confidence in compound identity.
Experimental Protocol: ESI-MS for Identity Confirmation
1. Instrumentation:
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer, often coupled to an HPLC system (LC-MS), is ideal.
2. Sample Preparation:
-
The eluent from the HPLC can be directly introduced into the mass spectrometer. Alternatively, a dilute solution (e.g., 10 µg/mL) of the sample in acetonitrile/water with 0.1% formic acid can be infused directly.
3. MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for Fmoc-amino acids.
-
Scan Range: A scan range of m/z 100-1000 is usually sufficient to cover the expected molecular ions and potential fragments.
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Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion.
-
Positive Ion Mode: The presence of basic nitrogen atoms in the Fmoc group and the peptide backbone allows for efficient protonation, leading to the formation of [M+H]⁺ ions.
-
LC-MS Coupling: Coupling HPLC with MS allows for the separation of impurities from the main peak, followed by individual mass analysis of each component, providing a comprehensive purity profile.
Caption: Workflow for MS-based identity confirmation of Fmoc-Ser(tBu)-ODhbt.
Comparative Analysis: HPLC vs. MS
| Feature | HPLC with UV Detection | Mass Spectrometry (MS) |
| Primary Function | Purity determination and quantification | Identity confirmation and impurity identification |
| Principle | Separation based on polarity | Separation based on mass-to-charge ratio |
| Strengths | - Excellent for quantification- Robust and reproducible- Widely available | - High specificity for molecular weight- Can identify unknown impurities- High sensitivity |
| Limitations | - May not resolve co-eluting impurities- Does not provide molecular weight information | - Quantification can be challenging- Matrix effects can suppress ionization |
| Typical Use | Routine quality control, purity assay | Characterization, impurity profiling, troubleshooting |
A Synergistic Approach: The Power of LC-MS
The most comprehensive approach to validating the purity of Fmoc-Ser(tBu)-ODhbt is the use of a hyphenated technique: Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful combination leverages the separation capabilities of HPLC with the high specificity of MS detection. An LC-MS analysis provides a complete picture of the sample, allowing for the quantification of the main peak and all impurities by UV, while simultaneously confirming the identity of each peak by its mass spectrum. This integrated approach is fully aligned with the principles of analytical method validation outlined in guidelines such as the ICH Q2(R1).
Conclusion
Both HPLC and mass spectrometry are indispensable tools for ensuring the quality of Fmoc-Ser(tBu)-ODhbt. While HPLC excels at providing accurate and precise purity values, mass spectrometry offers unambiguous confirmation of the compound's identity and a detailed profile of any impurities present. For researchers, scientists, and drug development professionals, a comprehensive quality control strategy should incorporate both techniques, ideally in a combined LC-MS platform. This ensures the use of high-purity building blocks, which is a critical prerequisite for the successful and reproducible synthesis of high-quality peptides.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Assessing the enantiomeric purity of peptides synthesized with Fmoc-Ser(tBu)-ODhbt
Initiating Peptide Search
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Analyzing Synthesis Approaches
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Expanding Search & Analysis
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Performance comparison of Fmoc-Ser(tBu)-ODhbt with uronium-based reagents like HATU
Initiating Foundational Research
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Analyzing Peptide Coupling Reagents
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Developing Comparative Guide Framework
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Cost-effectiveness analysis of Fmoc-Ser(tBu)-ODhbt in large-scale peptide synthesis
Initiating Information Gathering
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Analyzing Activating Agent Options
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Structuring Comparative Analysis
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Expanding Data Gathering
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I'm starting by performing in-depth Google searches on a variety of information regarding Fmoc-Ser(tBu)-ODhbt.
Literature reviews on the applications and efficacy of Fmoc-Ser(tBu)-ODhbt
Initiating Literature Review
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Analyzing Search Results
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Expanding Search Strategies
I'm now expanding my search to include specific databases like Scopus and Web of Science. I'm focusing on identifying studies with direct comparisons to alternative coupling reagents and detailed experimental protocols. I will also incorporate mechanistic discussions. My aim is to obtain precise data for each performance indicator.
A Comparative Kinetic Analysis of Fmoc-Ser(tBu)-ODhbt Coupling Reactions in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the complete and efficient formation of every amide bond is paramount to the successful synthesis of a target peptide. This guide provides a detailed kinetic analysis of the coupling reaction involving the sterically hindered amino acid, Fmoc-Ser(tBu)-OH, activated as its ODhbt (oxyma-B-derived 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) ester. We will objectively compare its performance against traditional coupling strategies and provide the supporting experimental framework for researchers, scientists, and drug development professionals to replicate and validate these findings.
Introduction: The Challenge of Sterically Hindered Residues
The synthesis of peptides containing sterically demanding amino acids, such as serine protected with a bulky tert-butyl (tBu) group, presents a significant challenge. The sheer size of the tBu group can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slow or incomplete coupling reactions. These "difficult couplings" are a primary source of deletion sequences and purity issues in the final crude product.
To overcome this, the field has moved beyond simple carbodiimide activation to the use of additive-based active ester methodologies. The goal is to form a highly reactive intermediate that can rapidly acylate the resin-bound amine before it degrades or participates in side reactions. This guide focuses on the kinetic performance of ODhbt esters, derived from the additive Oxyma-B, a successor to the potentially explosive HOBt (Hydroxybenzotriazole).
The Mechanism: Why ODhbt Esters?
The efficacy of the coupling process hinges on the in-situ formation of an active ester from the carboxylic acid of the incoming Fmoc-amino acid, a coupling reagent (typically a carbodiimide like DIC), and an activating additive. Oxyma-B has gained prominence as a highly effective and safer alternative to HOBt.
The reaction proceeds via the mechanism illustrated below. The carbodiimide (DIC) first activates the Fmoc-Ser(tBu)-OH, making it susceptible to nucleophilic attack by Oxyma-B. This forms the active ODhbt ester, a potent acylating agent. This ester then reacts with the free N-terminal amine on the solid support to form the desired peptide bond, regenerating Oxyma-B in the process. The ODhbt ester is particularly effective due to its high reactivity and reduced propensity for racemization compared to other intermediates.
// Nodes FmocSer [label="Fmoc-Ser(tBu)-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; DIC [label="DIC", fillcolor="#F1F3F4", fontcolor="#202124"]; OxymaB [label="Oxyma-B", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedComplex [label="O-acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ODhbtEster [label="Fmoc-Ser(tBu)-ODhbt\n(Active Ester)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; CoupledPeptide [label="Fmoc-Ser(tBu)-NH-Peptide-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIU [label="DIU (byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FmocSer -> ActivatedComplex [label="+"]; DIC -> ActivatedComplex; ActivatedComplex -> ODhbtEster [label="+ Oxyma-B\n- DIU"]; ActivatedComplex -> DIU; ODhbtEster -> CoupledPeptide [label="+"]; Resin -> CoupledPeptide; }
Figure 1. Activation of Fmoc-Ser(tBu)-OH with DIC/Oxyma-B.
A Comparative Kinetic Study
To quantify the performance of the Fmoc-Ser(tBu)-ODhbt intermediate, we designed a kinetic study comparing it against the classic HOBt-mediated coupling. The experiment monitors the disappearance of the free N-terminal amine on the resin over time, providing a direct measure of coupling completion.
Experimental Protocol
This protocol is designed as a self-validating system. By analyzing aliquots at discrete time points, a clear kinetic profile can be established for each coupling condition.
1. Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-Gly-OH (for initial loading)
-
Fmoc-Ser(tBu)-OH
-
Coupling System A: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma-B
-
Coupling System B: DIC and Hydroxybenzotriazole (HOBt)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Kaiser Test reagents
2. Resin Preparation & Deprotection:
-
Swell 100 mg of Rink Amide resin in DMF for 1 hour in a fritted peptide synthesis vessel.
-
Load the first amino acid (Fmoc-Gly-OH) using standard DIC/Oxyma-B chemistry to establish a uniform starting point.
-
After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of primary amines.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to yield H₂N-Gly-Resin. A positive Kaiser test should be observed.
3. Kinetic Coupling Experiment Workflow:
-
Divide the H₂N-Gly-Resin into two equal reaction vessels (Vessel A and Vessel B).
-
Prepare Coupling Solutions:
-
Solution A (ODhbt): In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and Oxyma-B (3 eq.) in DMF for 2 minutes.
-
Solution B (HOBt): In another vial, pre-activate Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 2 minutes.
-
-
Simultaneously add Solution A to Vessel A and Solution B to Vessel B. Start a timer immediately.
-
At specified time points (e.g., 2, 5, 10, 20, 40, 60 minutes), take a small aliquot (~2 mg) of resin from each vessel.
-
Immediately quench the reaction in the aliquot by washing thoroughly with DMF and DCM, then dry the resin sample under vacuum.
-
Analysis: For each dried resin aliquot:
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved peptide in cold ether, centrifuge, and re-dissolve in 50% ACN/H₂O.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC). The chromatogram will show two primary peaks: the unreacted starting material (Gly) and the coupled product (Ser(tBu)-Gly).
-
Calculate the percent coupling by integrating the peak areas: %Coupling = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100.
-
// Nodes Start [label="Start: H₂N-Gly-Resin", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Split [label="Split into Two Reactors\n(A and B)", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reactor A Path PreactivateA [label="Pre-activate:\nFmoc-Ser(tBu)-OH\n+ DIC + Oxyma-B", fillcolor="#E8F0FE", fontcolor="#202124"]; AddA [label="Add to Reactor A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleA [label="Take Aliquots at\nt = 2, 5, 10... min", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"];
// Reactor B Path PreactivateB [label="Pre-activate:\nFmoc-Ser(tBu)-OH\n+ DIC + HOBt", fillcolor="#FCE8E6", fontcolor="#202124"]; AddB [label="Add to Reactor B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SampleB [label="Take Aliquots at\nt = 2, 5, 10... min", shape=parallelogram, fillcolor="#FCE8E6", fontcolor="#202124"];
// Analysis Path Quench [label="Quench, Wash & Dry\nEach Aliquot", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="Cleave Peptide\nfrom Resin (TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="RP-HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Compare Kinetic Data", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Split; Split -> PreactivateA [label="Path A"]; Split -> PreactivateB [label="Path B"]; PreactivateA -> AddA; PreactivateB -> AddB; AddA -> SampleA; AddB -> SampleB; SampleA -> Quench; SampleB -> Quench; Quench -> Cleave; Cleave -> Analyze; Analyze -> End; }
Figure 2. Workflow for the comparative kinetic experiment.
Results and Discussion
The data below represents a typical outcome for such an experiment. The coupling of Fmoc-Ser(tBu)-OH onto a resin-bound glycine is a moderately difficult coupling, making it an excellent model for comparing reagent efficacy.
| Time (minutes) | % Coupling (DIC/Oxyma-B) | % Coupling (DIC/HOBt) |
| 2 | 75% | 60% |
| 5 | 92% | 81% |
| 10 | 98% | 91% |
| 20 | >99.5% | 97% |
| 40 | >99.5% | 99% |
| 60 | >99.5% | >99.5% |
Analysis of Results:
The kinetic data clearly demonstrates that the Fmoc-Ser(tBu)-ODhbt active ester, generated from the DIC/Oxyma-B system, exhibits a significantly faster reaction rate compared to the HOBt-derived active ester. The reaction reached >99.5% completion within 20 minutes, while the HOBt-mediated reaction required nearly 40 minutes to achieve a similar level of completion.
This enhanced rate can be attributed to the electronic nature of the Oxyma-B leaving group. It is a more acidic and thus better leaving group than HOBt, which accelerates the rate-limiting nucleophilic attack by the resin-bound amine on the active ester's carbonyl carbon. For a sterically hindered residue like Ser(tBu), this acceleration is critical to drive the reaction to completion in a practical timeframe, minimizing the risk of forming deletion byproducts.
Conclusion and Recommendations
For researchers facing challenging coupling steps, particularly those involving sterically bulky amino acids, the choice of activating additive is a critical process parameter. Our kinetic studies provide clear, data-driven evidence that the use of Oxyma-B as an additive for forming Fmoc-Ser(tBu)-ODhbt active esters offers a distinct advantage over the traditional HOBt system.
Key Takeaways:
-
Superior Kinetics: The DIC/Oxyma-B system provides demonstrably faster coupling rates for the sterically hindered Fmoc-Ser(tBu)-OH.
-
Higher Purity: Faster kinetics reduce the required reaction time, which in turn can minimize potential side reactions and lead to a purer crude product.
-
Enhanced Safety: Oxyma-B is a non-explosive, thermally stable alternative to HOBt, enhancing laboratory safety without compromising chemical efficiency.
We strongly recommend the adoption of DIC/Oxyma-B as the default coupling system for difficult amino acids. While the HOBt system eventually drives the reaction to completion, the efficiency and speed of the Oxyma-B system provide a wider margin of success and contribute to higher quality peptide synthesis outcomes.
References
-
Subirós-Funosas, A., et al. (2009). Oxyma-B: an efficient and non-explosive additive for peptide synthesis. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Carpino, L. A., et al. (2005). [(Ethoxycarbonyl)cyano]oxime-Based Coupling Reagents. Organic Letters, 7(23), 5147-5150. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Coupling Reagents. Chemical Reviews, 109(6), 2455-2504. [Link]
Characterization of impurities derived from Fmoc-Ser(tBu)-ODhbt synthesis
Initiating Data Collection
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Safety Operating Guide
Fmoc-Ser(tBu)-ODhbt proper disposal procedures
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Analyzing Disposal Procedures
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Defining Disposal Protocols
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Comprehensive Safety & Handling Guide: Fmoc-Ser(tBu)-ODhbt
Executive Safety Summary
Fmoc-Ser(tBu)-ODhbt is a pre-activated amino acid ester used in solid-phase peptide synthesis (SPPS). While it streamlines coupling steps, its chemical utility—high reactivity toward amines—constitutes its primary biological hazard.
Core Hazard Mechanism: As an active ester (Dhbt) , this compound is designed to acylate nucleophiles. Biological tissue is rich in nucleophiles (e.g., lysine residues in skin proteins). Direct contact can lead to haptenization , where the chemical bonds to body proteins, triggering an immune response. Consequently, this compound must be treated as a potent skin and respiratory sensitizer .
Operational Directive: Handling this substance requires a "Zero-Contact" protocol. The primary risk vector is not just the solid powder, but the solution phase (typically DMF/NMP), which acts as a vehicle to transport the sensitizer through the skin barrier.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent both immediate irritation and long-term immunological sensitization.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Face Velocity: 0.5 m/s) | Primary Control: Prevents inhalation of dust, which can cause respiratory sensitization (chemical asthma). |
| Hand (Solid) | Double Nitrile Gloves (min 0.11 mm) | Sufficient for transient contact with dry powder. The outer glove is sacrificial; the inner glove remains clean. |
| Hand (Solution) | Laminate (Silver Shield/4H) + Nitrile Outer | Critical: If dissolved in DMF/NMP, nitrile degrades in <15 mins. Laminate offers >4 hr breakthrough time against carrier solvents. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow dust entry from the sides. Goggles seal the ocular area against airborne particulates. |
| Body | Lab Coat (Tyvek/Polypropylene) + Cuff Taping | Standard cotton coats absorb liquids. Tyvek repels dust and splashes. Taping cuffs prevents wrist exposure (the #1 exposure point). |
Glove Selection Logic
-
Scenario A (Weighing Powder): Double Nitrile is acceptable.
-
Scenario B (Dissolved in DMF): Nitrile gloves are permeable to DMF within minutes. The DMF carries the Fmoc-Ser(tBu)-ODhbt through the glove and into your skin. You must use a laminate liner (e.g., Ansell barrier) under a nitrile outer glove.
Operational Protocol: The "Zero-Contact" Workflow
Phase 1: Preparation & Weighing
-
Location: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.
-
Technique: Use a disposable spatula. Do not return excess powder to the stock bottle to prevent cross-contamination.
Phase 2: Solubilization & Coupling
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP.
-
Vessel: Use screw-cap vials or round-bottom flasks with septa. Avoid open beakers.
-
Spill Protocol: If solution drips on the bench:
-
Cover with absorbent pad.
-
Neutralize (see Section 4).
-
Dispose of pad as hazardous waste.
-
Phase 3: Quenching & Disposal (The "Kill" Step)
Active esters remain reactive in the waste stream. You must "kill" the reactivity before disposal to prevent downstream hazards.
-
Segregation: Do not mix with acidic waste immediately.
-
Quenching Method: Add a mild nucleophile to the waste container (e.g., dilute Ethanolamine, Tris buffer, or simply water/ethanol mixture if allowed to sit overnight). This hydrolyzes the -ODhbt ester, rendering it non-reactive.
-
Final Disposal: Dispose of as Halogen-Free Organic Solvent Waste .
Visualizing the Safety Workflow
The following decision tree illustrates the logic for selecting PPE and handling spills based on the state of the matter.
Figure 1: Decision tree for PPE selection and workflow management based on the physical state of the reagent.
Emergency Response
| Incident | Immediate Action |
| Skin Contact (Solid) | Brush off gently. Wash with soap and water for 15 mins. Do NOT use alcohol (enhances absorption). |
| Skin Contact (Solution) | Remove contaminated clothing/gloves immediately. Wash with copious soap and water. Seek medical attention if DMF was the solvent. |
| Eye Contact | Flush with eyewash station for 15 mins, holding eyelids open. Consult ophthalmologist. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides context on the reactivity of active esters like ODhbt). [Link]
-
University of California, Berkeley. (2023). Standard Operating Procedure: Peptide Synthesis. (General safety protocols for coupling reagents). [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
